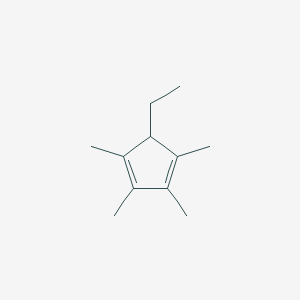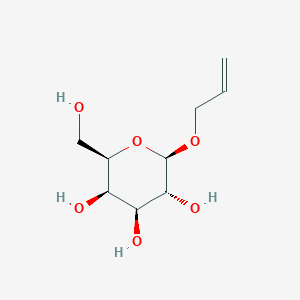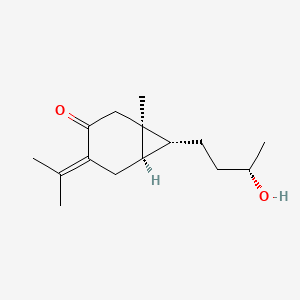
1,3-Bis(dibromomethyl)benzene
Overview
Description
1,3-Bis(dibromomethyl)benzene: is an organic compound with the molecular formula C8H6Br4 . It is a derivative of benzene where two hydrogen atoms in the 1 and 3 positions are replaced by dibromomethyl groups. This compound is known for its use in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dimethylbenzene (m-xylene). The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at a temperature range of 0-5°C to control the exothermic nature of the bromination reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(dibromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 1,3-bis(carboxylic acid)benzene using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Oxidation Reactions: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products:
Substitution Reactions: Products include 1,3-bis(hydroxymethyl)benzene, 1,3-bis(aminomethyl)benzene, and 1,3-bis(thiomethyl)benzene.
Reduction Reactions: The major product is 1,3-bis(methyl)benzene.
Oxidation Reactions: The major product is 1,3-bis(carboxylic acid)benzene.
Scientific Research Applications
1,3-Bis(dibromomethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of brominated compounds with potential biological activity, such as antimicrobial and anticancer agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(dibromomethyl)benzene involves its ability to undergo substitution and addition reactions. The dibromomethyl groups are highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the dibromomethyl groups more electrophilic .
Comparison with Similar Compounds
- 1,2-Bis(dibromomethyl)benzene
- 1,4-Bis(dibromomethyl)benzene
- 1,3,5-Tris(dibromomethyl)benzene
- 2,4-Bis(dibromomethyl)-1,3,5-trimethylbenzene
Comparison: 1,3-Bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 1,2-Bis(dibromomethyl)benzene and 1,4-Bis(dibromomethyl)benzene, the 1,3-isomer has different steric and electronic properties, leading to variations in reaction outcomes and product distributions. The presence of two dibromomethyl groups in the meta position also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1,3-bis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUKNMLHBAGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067968 | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36323-28-1 | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36323-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36323-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-bis(dibromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(dibromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(DIBROMOMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E45389BD3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Br...Br contacts significantly influence the crystal packing of these compounds. Could you elaborate on the types of Br...Br interactions observed in the crystal structure of 1,3-Bis(dibromomethyl)benzene and their significance?
A1: The research paper describes two types of Br...Br interactions: Type I and Type II. While it doesn't explicitly detail which type is present in this compound, it emphasizes that these interactions, shorter than twice the van der Waals radius of bromine (3.7 Å) [], play a crucial role in dictating the molecule's arrangement within the crystal lattice. Understanding these interactions can be crucial for predicting physical properties and potentially influencing the design of future materials incorporating this molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)





![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)



